molecular formula C12H24N2O4 B2863703 tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate CAS No. 1803566-75-7

tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate

Cat. No.: B2863703
CAS No.: 1803566-75-7
M. Wt: 260.334
InChI Key: SYDVJCMDEZOODO-UHFFFAOYSA-N
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Description

tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate: is a synthetic organic compound with the molecular formula C12H24N2O4. It is characterized by the presence of a tert-butyl group, a carbamate group, and a propan-2-yloxy substituent. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkylating agent. One common method includes the use of tert-butyl carbamate and 3-(propan-2-yloxy)propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a protective group in peptide synthesis.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active amines under physiological conditions.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate involves the release of the active amine upon hydrolysis. The carbamate group serves as a protective group that can be cleaved under specific conditions to release the active amine, which can then interact with molecular targets such as enzymes or receptors. The pathways involved in this process include hydrolysis and subsequent interaction with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate is unique due to its specific structural features, which include the propan-2-yloxy group. This structural variation can influence its reactivity and applications compared to other similar compounds .

Properties

IUPAC Name

tert-butyl N-(1-amino-1-oxo-4-propan-2-yloxybutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-8(2)17-7-6-9(10(13)15)14-11(16)18-12(3,4)5/h8-9H,6-7H2,1-5H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDVJCMDEZOODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(C(=O)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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